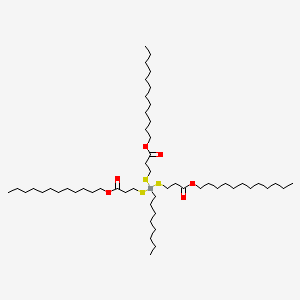
Dodecyl 5-((3-(dodecyloxy)-3-oxopropyl)thio)-5-octyl-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecyl 5-((3-(dodecyloxy)-3-oxopropyl)thio)-5-octyl-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including catalysis, biocides, and stabilizers for polyvinyl chloride (PVC). This particular compound is characterized by its unique structure, which includes dodecyloxy, oxopropyl, thio, octyl, and dithia groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecyl 5-((3-(dodecyloxy)-3-oxopropyl)thio)-5-octyl-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate involves multiple steps. One common method includes the following steps:
Preparation of Dodecyl 3-oxobutanoate: This intermediate is synthesized by the esterification of dodecanol with 3-oxobutanoic acid under acidic conditions.
Condensation with Thiophene-3-carbaldehyde: The dodecyl 3-oxobutanoate is then condensed with thiophene-3-carbaldehyde to form a key intermediate.
Hantzsch Cyclization: The intermediate undergoes Hantzsch cyclization with dodecyl 3-aminobut-2-enoate to form a dihydropyridine derivative.
Bromination and Nucleophilic Substitution: The dihydropyridine derivative is brominated, followed by nucleophilic substitution with pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Dodecyl 5-((3-(dodecyloxy)-3-oxopropyl)thio)-5-octyl-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thio and oxopropyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.
Scientific Research Applications
Dodecyl 5-((3-(dodecyloxy)-3-oxopropyl)thio)-5-octyl-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its organotin structure.
Medicine: Explored for its antitumor properties and potential use in drug delivery systems.
Industry: Utilized as a stabilizer for PVC and other polymers, enhancing their thermal and UV stability
Mechanism of Action
The mechanism of action of Dodecyl 5-((3-(dodecyloxy)-3-oxopropyl)thio)-5-octyl-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate involves its interaction with cellular components. The organotin moiety can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of enzymes and other proteins, resulting in antimicrobial or antitumor effects .
Comparison with Similar Compounds
Similar Compounds
Sodium dodecyl sulfate: An anionic surfactant used in detergents and cleaning products.
Dodecyl 3,4,5-trihydroxybenzoate: Known for its antioxidant properties and used in cosmetics and food preservation.
Uniqueness
Dodecyl 5-((3-(dodecyloxy)-3-oxopropyl)thio)-5-octyl-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate is unique due to its complex structure, which imparts multiple functional groups capable of diverse chemical reactions. Its organotin component also provides distinct biological activities not found in similar compounds.
Properties
CAS No. |
60494-17-9 |
|---|---|
Molecular Formula |
C53H104O6S3Sn |
Molecular Weight |
1052.3 g/mol |
IUPAC Name |
dodecyl 3-[bis[(3-dodecoxy-3-oxopropyl)sulfanyl]-octylstannyl]sulfanylpropanoate |
InChI |
InChI=1S/3C15H30O2S.C8H17.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-13-17-15(16)12-14-18;1-3-5-7-8-6-4-2;/h3*18H,2-14H2,1H3;1,3-8H2,2H3;/q;;;;+3/p-3 |
InChI Key |
NBIBJUKXOOTZJI-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CCS[Sn](CCCCCCCC)(SCCC(=O)OCCCCCCCCCCCC)SCCC(=O)OCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


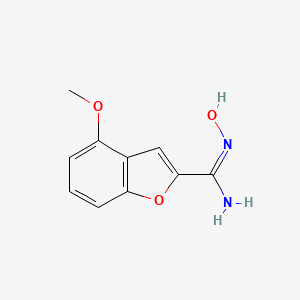
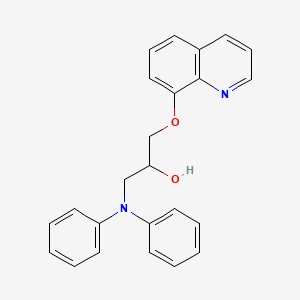
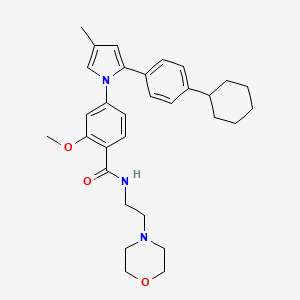


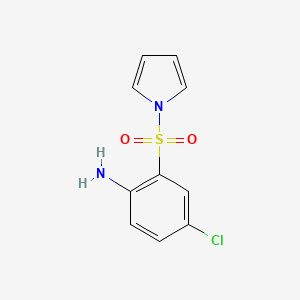


![N,N-dimethyl-2-[1-(4-nitrophenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;dihydrochloride](/img/structure/B12696294.png)
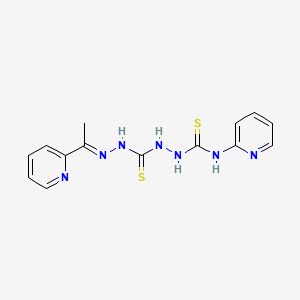


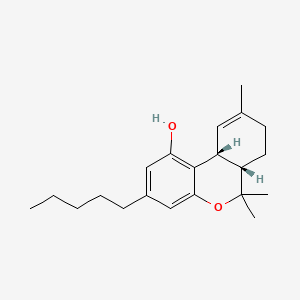
![5-chloro-2-(2,4-dichlorophenoxy)phenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12696328.png)
